molecular formula C20H23NO2S B5801968 N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)naphthalene-2-sulfonamide

N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)naphthalene-2-sulfonamide

Cat. No.: B5801968
M. Wt: 341.5 g/mol
InChI Key: YKYUGLXDLJLYOE-UHFFFAOYSA-N
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Description

N-(tricyclo[3311~3,7~]dec-2-yl)naphthalene-2-sulfonamide is a complex organic compound characterized by its unique tricyclic structure

Properties

IUPAC Name

N-(2-adamantyl)naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2S/c22-24(23,19-6-5-15-3-1-2-4-16(15)12-19)21-20-17-8-13-7-14(10-17)11-18(20)9-13/h1-6,12-14,17-18,20-21H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYUGLXDLJLYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NS(=O)(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)naphthalene-2-sulfonamide typically involves the reaction of tricyclo[3.3.1.1~3,7~]dec-2-ylamine with naphthalene-2-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)naphthalene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The tricyclic structure allows for unique interactions with biological molecules, potentially disrupting normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)benzenesulfonamide
  • Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetic acid

Uniqueness

N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)naphthalene-2-sulfonamide is unique due to its naphthalene-2-sulfonamide group, which imparts distinct chemical and biological properties compared to other tricyclic compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)naphthalene-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)naphthalene-2-sulfonamide

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